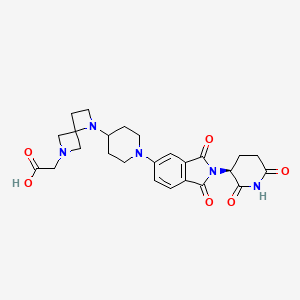![molecular formula C31H32N2O6 B12382904 (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of a spirocyclic system, a benzyl group, and a trimethoxyphenyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaza compound and an oxirane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be synthesized through an aldol condensation reaction involving an aromatic aldehyde and an enolate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the prop-2-en-1-one moiety could yield a saturated ketone.
Wissenschaftliche Forschungsanwendungen
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may have biological activity and could be investigated for its potential as a therapeutic agent.
Medicine: The compound could be explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could modulate receptor activity by binding to receptor sites on cell membranes.
Modulation of Signaling Pathways: The compound could influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-[4-(4-methoxyphenyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A similar compound with a methoxy group instead of the benzyl group.
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one: A similar compound with a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its spirocyclic system and the combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C31H32N2O6 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C31H32N2O6/c1-36-27-17-25(18-28(37-2)29(27)38-3)26(34)14-11-22-9-12-24(13-10-22)30(35)33-16-15-32(31(33)20-39-21-31)19-23-7-5-4-6-8-23/h4-14,17-18H,15-16,19-21H2,1-3H3/b14-11+ |
InChI-Schlüssel |
JVDABCHLQNLAEA-SDNWHVSQSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



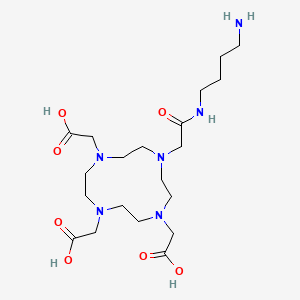


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
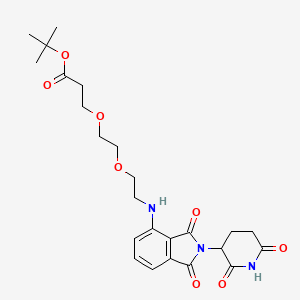
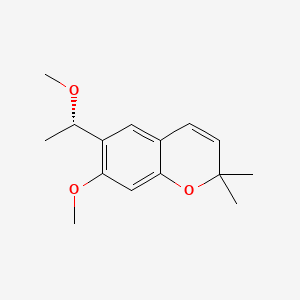
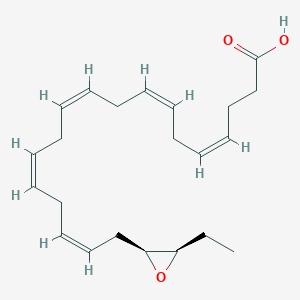
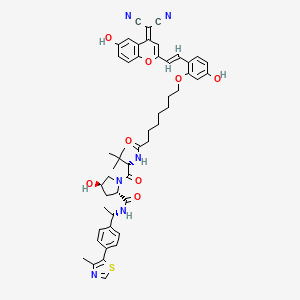
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)

